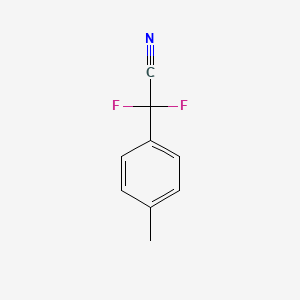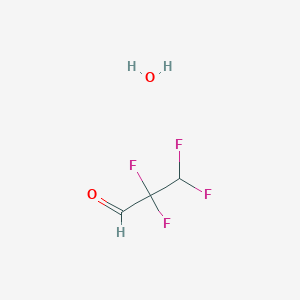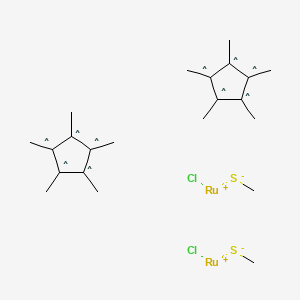
2,2-Difluoro-2-(4-methylphenyl)acetonitrile
概要
説明
2,2-Difluoro-2-(4-methylphenyl)acetonitrile is an organic compound characterized by the presence of two fluorine atoms and a nitrile group attached to a 4-methylphenyl ring
準備方法
Synthetic Routes and Reaction Conditions
One common method is the reaction of 4-methylbenzyl chloride with difluorocarbene, generated from trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) or BrCF2CO2Li/Na, under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like acetonitrile.
Industrial Production Methods
Industrial production of 2,2-Difluoro-2-(4-methylphenyl)acetonitrile may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
2,2-Difluoro-2-(4-methylphenyl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Oxidation and Reduction: The compound can be oxidized to form corresponding acids or reduced to form amines.
Addition Reactions: The difluoromethyl group can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., potassium carbonate), acids (e.g., hydrochloric acid), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include difluoromethylated aromatic compounds, amides, and amines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2,2-Difluoro-2-(4-methylphenyl)acetonitrile has diverse applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex fluorinated compounds.
Drug Development: The compound’s unique structural features make it a valuable intermediate in the development of pharmaceuticals.
Materials Science: It is used in the synthesis of materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2,2-Difluoro-2-(4-methylphenyl)acetonitrile involves its ability to act as a nucleophile or electrophile in various chemical reactions. The difluoromethyl group can stabilize negative charges, making the compound reactive towards electrophiles. The nitrile group can participate in nucleophilic addition reactions, forming various derivatives.
類似化合物との比較
Similar Compounds
2,4-Difluorobenzonitrile: Similar in structure but with different substitution patterns on the aromatic ring.
2,2-Difluoro-2-phenylacetonitrile: Lacks the methyl group on the aromatic ring, leading to different reactivity and applications.
Uniqueness
2,2-Difluoro-2-(4-methylphenyl)acetonitrile is unique due to the presence of both a difluoromethyl group and a nitrile group attached to a 4-methylphenyl ring. This combination of functional groups imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.
特性
IUPAC Name |
2,2-difluoro-2-(4-methylphenyl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N/c1-7-2-4-8(5-3-7)9(10,11)6-12/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGVTDVBWGZPGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C#N)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,8-Dibromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3116294.png)
![4-[(1E)-{[4-(trifluoromethyl)phenyl]imino}methyl]phenol](/img/structure/B3116314.png)

![7,18-bis[2-(4-fluorophenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B3116330.png)










